2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Description
2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a novel compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential bioisosteric properties, which can mimic the spatial arrangement of more common aromatic structures.
Properties
IUPAC Name |
2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-9(10(14)15)12-5-11(6-12,7-12)8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWBYNZBBULALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions to introduce the amino and acetic acid groups. The reaction conditions often involve the use of strong bases and nucleophiles to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to optimize the production process. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient synthesis on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bicyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic core.
Scientific Research Applications
2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of bioisosteric replacements in biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites that are typically occupied by aromatic compounds, thereby modulating the activity of enzymes and receptors. The amino and acetic acid groups can form hydrogen bonds and ionic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid: This compound has a similar bicyclic structure but with a different substituent, leading to different chemical and biological properties.
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Another similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
2-Amino-2-(3-cyclopentyl-1-bicyclo[111]pentanyl)acetic acid is unique due to its specific bicyclic structure and the presence of both amino and acetic acid functional groups
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
